molecular formula C16H11N3 B3789303 3'-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile CAS No. 1185403-97-7

3'-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile

Cat. No.: B3789303
CAS No.: 1185403-97-7
M. Wt: 245.28 g/mol
InChI Key: WULKMSDJAXSMLS-UHFFFAOYSA-N
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Description

3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile is a compound that features a pyrazole ring attached to a biphenyl structure with a nitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of the pyrazole ring and the biphenyl moiety makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile typically involves the formation of the pyrazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . This is followed by a coupling reaction with a biphenyl derivative containing a nitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The biphenyl moiety can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and the target molecule being studied .

Properties

IUPAC Name

3-[3-(1H-pyrazol-5-yl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-7-8-18-19-16/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULKMSDJAXSMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226647
Record name 3′-(1H-Pyrazol-3-yl)[1,1′-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185403-97-7
Record name 3′-(1H-Pyrazol-3-yl)[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185403-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-(1H-Pyrazol-3-yl)[1,1′-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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